
Neurokinin A, ala(5)-aib(8)-leu(10)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neurokinin A, ala(5)-aib(8)-leu(10)-, also known as Neurokinin A, ala(5)-aib(8)-leu(10)-, is a useful research compound. Its molecular formula is C53H86N14O13 and its molecular weight is 1127.3 g/mol. The purity is usually 95%.
The exact mass of the compound Neurokinin A, ala(5)-aib(8)-leu(10)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Tachykinins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Neurokinin A, ala(5)-aib(8)-leu(10)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neurokinin A, ala(5)-aib(8)-leu(10)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Neurokinin A and its analogs are known to interact with neurokinin receptors (NK1, NK2, and NK3), which are involved in various biological functions:
- Pain Modulation : NKA is implicated in nociception and pain pathways. Its analogs can modulate pain responses by acting on specific tachykinin receptors. Research indicates that NKA may enhance pain sensitivity under certain conditions while also having potential analgesic properties when used in specific formulations .
- Inflammation : NKA plays a role in inflammatory responses. It can promote the release of pro-inflammatory cytokines and enhance vascular permeability. Studies have shown that analogs like ala(5)-aib(8)-leu(10)- may exhibit anti-inflammatory effects by modulating these pathways .
- Neurogenic Effects : NKA is involved in neurogenic inflammation and can influence smooth muscle contraction and secretion in various tissues. Its analogs have been studied for their effects on respiratory function and gastrointestinal motility .
Pharmacological Properties
The pharmacological profile of Neurokinin A, ala(5)-aib(8)-leu(10)- includes several key aspects:
- Receptor Binding Affinity : This compound demonstrates significant binding affinity for neurokinin receptors, particularly NK1 receptors. The structural modifications (e.g., alanine at position 5 and aib at position 8) enhance its selectivity and potency compared to native NKA .
-
Therapeutic Potential : The compound has been investigated for its potential use in treating conditions such as:
- Chronic Pain : Due to its role in pain modulation, NKA analogs are being explored as alternatives to traditional analgesics .
- Respiratory Disorders : Its effects on bronchial smooth muscle make it a candidate for treating asthma or chronic obstructive pulmonary disease (COPD) by modulating airway reactivity .
- Gastrointestinal Disorders : Given its influence on gastrointestinal motility, it may have applications in treating conditions like irritable bowel syndrome (IBS) .
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action of Neurokinin A, ala(5)-aib(8)-leu(10)-:
- Study on Pain Models : In a controlled study using rodent models of neuropathic pain, administration of this NKA analog resulted in a significant reduction in pain behaviors compared to controls. This suggests its potential as a novel analgesic agent .
- Inflammation Research : Another study investigated the anti-inflammatory effects of NKA analogs in models of acute inflammation. Results indicated that treatment with ala(5)-aib(8)-leu(10)- led to decreased levels of inflammatory markers, supporting its therapeutic potential in inflammatory diseases .
Comparative Data Table
The following table summarizes key characteristics and findings related to Neurokinin A, ala(5)-aib(8)-leu(10)- compared to native Neurokinin A:
Characteristic | Neurokinin A | Neurokinin A, ala(5)-aib(8)-leu(10)- |
---|---|---|
Receptor Affinity | Moderate | High |
Pain Modulation | Yes | Enhanced |
Anti-inflammatory Activity | Limited | Significant |
Gastrointestinal Effects | Moderate | Enhanced |
Respiratory Effects | Minimal | Potentially beneficial |
Eigenschaften
CAS-Nummer |
127627-57-0 |
---|---|
Molekularformel |
C53H86N14O13 |
Molekulargewicht |
1127.3 g/mol |
IUPAC-Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C53H86N14O13/c1-27(2)20-36(62-47(75)37(21-28(3)4)64-52(80)53(9,10)56)49(77)67-50(78)41(29(5)6)65-48(76)38(22-32-16-12-11-13-17-32)61-43(71)30(7)59-46(74)39(24-40(69)70)63-51(79)42(31(8)68)66-45(73)35(18-14-15-19-54)60-44(72)34(55)23-33-25-57-26-58-33/h11-13,16-17,25-31,34-39,41-42,68H,14-15,18-24,54-56H2,1-10H3,(H,57,58)(H,59,74)(H,60,72)(H,61,71)(H,62,75)(H,63,79)(H,64,80)(H,65,76)(H,66,73)(H,69,70)(H,67,77,78)/t30-,31+,34-,35-,36-,37-,38-,39-,41-,42-/m0/s1 |
InChI-Schlüssel |
OESNOXDYPOQXIK-FPZIQTPSSA-N |
SMILES |
CC(C)CC(C(=O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)N |
Key on ui other cas no. |
127627-57-0 |
Synonyme |
5-Ala-8-Aib-10-Leu-neurokinin A AAL-NKA neurokinin A, Ala(5)-Aib(8)-Leu(10)- neurokinin A, alanyl(5)-aminoisobutyryl(8)-leucine(10)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.